molecular formula C13H7ClF3NO2 B1429518 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid CAS No. 1311278-14-4

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid

Cat. No.: B1429518
CAS No.: 1311278-14-4
M. Wt: 301.65 g/mol
InChI Key: WCPZGSPGVNMFCT-UHFFFAOYSA-N
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Description

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorinated pyridine ring and a trifluoromethyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-4-trifluoromethyl-pyridine and benzoic acid derivatives.

    Coupling Reaction: The key step involves a coupling reaction between the pyridine derivative and the benzoic acid derivative. This can be achieved using various coupling agents such as palladium catalysts under specific reaction conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Bulk Synthesis: Utilizing large reactors and continuous flow systems to scale up the coupling reaction.

    Automation: Implementing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.

    Quality Control: Employing rigorous quality control measures to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Conversion to carboxylate or other oxidized forms.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Esterification: Formation of ester derivatives.

Scientific Research Applications

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the chlorinated pyridine ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
  • (6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine
  • (6-Chloro-4-trifluoromethyl-pyridin-2-yl) hydrazine

Uniqueness

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a chlorinated pyridine ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-11-6-9(13(15,16)17)5-10(18-11)7-2-1-3-8(4-7)12(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPZGSPGVNMFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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